Bi-Mc-VC-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

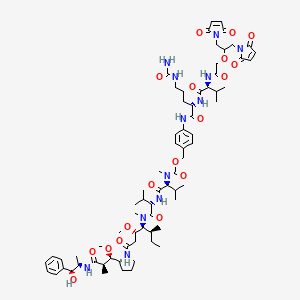

Structure

2D Structure

Properties

Molecular Formula |

C71H104N12O18 |

|---|---|

Molecular Weight |

1413.7 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C71H104N12O18/c1-15-43(8)62(52(98-13)35-58(89)81-34-20-24-51(81)64(99-14)44(9)65(91)74-45(10)63(90)47-21-17-16-18-22-47)79(11)69(95)60(41(4)5)78-68(94)61(42(6)7)80(12)71(97)101-38-46-25-27-48(28-26-46)75-66(92)50(23-19-33-73-70(72)96)76-67(93)59(40(2)3)77-53(84)39-100-49(36-82-54(85)29-30-55(82)86)37-83-56(87)31-32-57(83)88/h16-18,21-22,25-32,40-45,49-52,59-64,90H,15,19-20,23-24,33-39H2,1-14H3,(H,74,91)(H,75,92)(H,76,93)(H,77,84)(H,78,94)(H3,72,73,96)/t43-,44+,45+,50-,51-,52+,59-,60-,61-,62-,63+,64+/m0/s1 |

InChI Key |

LGNKBBQOTXBJFY-USLNFXPWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COC(CN4C(=O)C=CC4=O)CN5C(=O)C=CC5=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COC(CN4C(=O)C=CC4=O)CN5C(=O)C=CC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Bi-Mc-VC-PAB-MMAE Core Structure for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bi-Mc-VC-PAB-MMAE drug-linker, a critical component in the development of targeted cancer therapies. This document details its chemical structure, properties, and mechanism of action, supported by experimental protocols and data presentations. The information herein is intended to serve as a valuable resource for professionals engaged in the research and development of next-generation antibody-drug conjugates (ADCs).

Introduction to the Mc-VC-PAB-MMAE Drug-Linker

The Mc-VC-PAB-MMAE system is a widely utilized and clinically validated platform in the field of antibody-drug conjugates.[][2] It is a sophisticated construct designed for the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cancer cells.[3][4] The designation "this compound" is less common in scientific literature; "Mc-VC-PAB-MMAE" or "VcMMAE" are the standard nomenclatures.[2] The "Bi" prefix may allude to a bifunctional variant of the linker, though this guide will focus on the well-characterized Mc-VC-PAB-MMAE structure.

The efficacy of this drug-linker hinges on the synergistic function of its four key components:

-

Maleimidocaproyl (Mc): This serves as a stable connector, covalently attaching the linker to thiol groups on the monoclonal antibody (mAb).

-

Valine-Citrulline (VC): A dipeptide specifically designed to be cleaved by lysosomal enzymes, such as cathepsin B, which are often overexpressed in tumor cells.

-

p-aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the VC linker, releases the active MMAE payload in its unmodified form.

-

Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

The modular design of Mc-VC-PAB-MMAE ensures that the highly cytotoxic MMAE remains inactive and bound to the antibody while in systemic circulation, thereby minimizing off-target toxicity. Upon internalization of the ADC by the target cancer cell, the linker is cleaved within the lysosome, releasing the MMAE to exert its cell-killing effect.

Chemical Structure and Properties

The chemical structure of Mc-VC-PAB-MMAE is integral to its function, providing stability in circulation and enabling controlled release of the cytotoxic payload.

Table 1: Chemical Properties of Mc-VC-PAB-MMAE

| Property | Value | Reference(s) |

| Chemical Formula | C68H105N11O15 | |

| Molecular Weight | 1316.65 g/mol | |

| CAS Number | 646502-53-6 | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, Ethanol, DCM, DMF | |

| Storage | -20°C for long term (months to years) | |

| Calculated AlogP | 4.79 |

Mechanism of Action

The therapeutic effect of an ADC utilizing the Mc-VC-PAB-MMAE drug-linker is a multi-step process that ensures targeted cytotoxicity.

Upon release, MMAE disrupts microtubule dynamics, a critical process for cell division.

Experimental Protocols

Detailed and standardized protocols are crucial for the synthesis, characterization, and evaluation of Mc-VC-PAB-MMAE and its corresponding ADCs.

Synthesis of Mc-VC-PAB-MMAE

The synthesis is a multi-step process that involves the coupling of the protected dipeptide-PAB moiety to MMAE, followed by deprotection and the addition of the maleimide group.

Protocol:

-

Coupling of MC-VC-PAB to MMAE:

-

Dissolve the MC-VC-PAB linker in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add MMAE to the solution.

-

The coupling reaction is typically facilitated by a coupling agent.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Purification:

-

Once the reaction is complete, the product can be isolated using a non-chromatographic aqueous work-up procedure or purified by preparative HPLC.

-

The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.

-

Conjugation to Monoclonal Antibody

The Mc-VC-PAB-MMAE is conjugated to the mAb via the maleimide group, which reacts with free thiol groups on the antibody.

Protocol:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer like PBS (pH 7.4).

-

Partially reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Conjugation:

-

Dissolve Mc-VC-PAB-MMAE in a minimal amount of DMSO.

-

Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution.

-

Keep the final DMSO concentration below 10% (v/v).

-

Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

-

-

Purification:

-

Remove unreacted drug-linker and other small molecules using a desalting column equilibrated with PBS.

-

Characterization of the ADC

Thorough characterization is essential to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Table 2: Analytical Methods for ADC Characterization

| Method | Purpose | Reference(s) |

| Mass Spectrometry (MS) | Determines average DAR, drug load distribution, and confirms payload and linker integrity. | |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity to determine DAR distribution. | |

| Reversed-Phase HPLC (RP-HPLC) | Assesses purity and can be used to calculate DAR under reducing conditions. | |

| Size Exclusion Chromatography (SEC) | Detects the presence of aggregates. | |

| UV-Vis Spectroscopy | Provides a rapid estimation of the average DAR. | |

| 2D NMR Spectroscopy | Assesses the effects of drug conjugation on the antibody's higher-order structure. |

In Vitro Stability Assay

Assessing the stability of the ADC in plasma is crucial to predict its in vivo behavior.

Protocol:

-

Incubate the ADC sample in plasma from various species (e.g., human, mouse, rat) at 37°C.

-

Collect aliquots at different time points (e.g., over seven days).

-

Isolate the ADC from the plasma samples, for instance, by immunoaffinity capture.

-

Analyze the samples using LC-MS to determine the loss of the drug-linker over time and quantify the release of free payload.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Protocol:

-

Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates.

-

Treat the cells with a serial dilution of the ADC and incubate for a defined period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value to quantify the ADC's cytotoxic potency.

Table 3: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference(s) |

| SKBR3 | HER2 | A non-specified ADC with vc-MMAE | 410.54 ± 4.9 |

In Vivo Efficacy Study

Animal models are used to evaluate the anti-tumor activity of the ADC in a living system.

Protocol:

-

Tumor Model: Establish xenograft or syngeneic tumor models by implanting human or murine cancer cells into immunocompromised or immunocompetent mice, respectively.

-

ADC Administration: Once tumors reach a specified size, administer the ADC, a control antibody, and a vehicle control to different groups of animals, typically via intravenous injection.

-

Monitoring:

-

Measure tumor volume and body weight regularly.

-

Observe the animals for any signs of toxicity.

-

-

Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The this compound drug-linker, more commonly known as Mc-VC-PAB-MMAE, represents a cornerstone of modern antibody-drug conjugate technology. Its sophisticated design, which balances stability in circulation with efficient, targeted release of a potent cytotoxic payload, has set a high standard in the field of targeted cancer therapy. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its synthesis and evaluation is paramount for the successful development of novel and effective ADCs. This guide provides a foundational resource for researchers and developers dedicated to advancing this promising class of therapeutics.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline Linker in ADC Payload Release

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit or VC) dipeptide linker has become a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), acting as a sophisticated molecular switch that ensures the stability of these potent therapeutics in circulation and orchestrates the timely release of their cytotoxic payload within the targeted cancer cell. This technical guide provides a comprehensive overview of the Val-Cit linker's mechanism of action, stability profile, and the experimental methodologies used to characterize its performance.

The Critical Role of the Val-Cit Linker in ADC Efficacy

The fundamental principle of an ADC is the selective delivery of a highly potent cytotoxic agent to tumor cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[] The linker connecting the antibody to the payload is a critical determinant of an ADC's success, and the Val-Cit linker has been widely adopted due to its remarkable balance of stability and conditional lability.[][2]

Designed as a cleavable linker, the Val-Cit motif is engineered to be selectively recognized and processed by specific lysosomal proteases, most notably Cathepsin B, which are often upregulated within the tumor microenvironment and inside cancer cells.[3][4] This enzymatic susceptibility ensures that the cytotoxic payload is unleashed predominantly within the lysosome of the target cell following internalization of the ADC.

Mechanism of Payload Release: A Two-Step Cascade

The release of the cytotoxic payload from a Val-Cit linker is a precisely orchestrated process that occurs after the ADC has been internalized by the target cancer cell and trafficked to the lysosome. The process can be broken down into two key steps: enzymatic cleavage and self-immolation.

Enzymatic Cleavage by Cathepsin B

Once inside the acidic and enzyme-rich environment of the lysosome, the Val-Cit dipeptide is recognized as a substrate by Cathepsin B. This cysteine protease cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC). While Cathepsin B is considered the primary enzyme responsible for this cleavage, studies have shown that other cathepsins, such as K and L, can also process the Val-Cit linker.

The Self-Immolative PABC Spacer

The cleavage of the Val-Cit dipeptide by Cathepsin B initiates a spontaneous, self-immolative cascade of the PABC spacer. This rapid electronic cascade results in the release of the active cytotoxic payload in its unmodified, potent form. The "traceless" nature of this release mechanism is a significant advantage, as it does not leave a linker fragment attached to the drug that could potentially hinder its activity.

Stability of the Valine-Citrulline Linker

An ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicities and a diminished therapeutic window.

Stability in Human Plasma

The Val-Cit linker generally exhibits high stability in human plasma, a crucial feature for its clinical success. This stability is attributed to its resistance to cleavage by plasma proteases.

Instability in Rodent Plasma: A Preclinical Challenge

A significant consideration in the preclinical development of Val-Cit-containing ADCs is the linker's instability in mouse and rat plasma. This instability is due to the presence of Carboxylesterase 1c (Ces1c), an enzyme that can hydrolyze the Val-Cit linker. This premature payload release in rodent models can complicate the interpretation of efficacy and toxicity studies. To address this, researchers have developed alternative linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which shows increased stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.

Off-Target Cleavage in Humans

While generally stable, there is evidence to suggest that the Val-Cit linker can be susceptible to aberrant cleavage by human neutrophil elastase, a serine protease released by neutrophils. This off-target cleavage is believed to contribute to certain off-target toxicities, such as neutropenia.

Quantitative Data on Linker Performance

The following tables summarize key quantitative data regarding the performance of the Val-Cit linker in comparison to other dipeptide linkers.

| Linker | Relative Cleavage Rate by Cathepsin B | Key Characteristics | Representative ADCs |

| Val-Cit | Benchmark | High cleavage efficiency by Cathepsin B. | Brentuximab vedotin (Adcetris®) |

| Val-Ala | ~50% of Val-Cit | Lower hydrophobicity, which can reduce ADC aggregation. | --- |

| Phe-Lys | ~30-fold faster than Val-Cit | Substantially less stable in human plasma compared to Val-Cit. | --- |

| cBu-Cit | N/A | Enhanced specificity for Cathepsin B compared to Val-Cit. | --- |

| Glu-Val-Cit | N/A | Increased stability in mouse plasma. | --- |

| Species | Key Enzyme Responsible for Off-Target Cleavage | Consequence |

| Human | Neutrophil Elastase | Potential for off-target toxicities like neutropenia. |

| Rodents (Mouse, Rat) | Carboxylesterase 1C (Ces1C) | Premature payload release, complicating preclinical evaluation. |

Experimental Protocols for Linker Characterization

Rigorous in vitro and in vivo assays are essential to characterize the stability and cleavage kinetics of Val-Cit linkers in ADCs.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by purified Cathepsin B.

Materials:

-

ADC conjugated with the Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

-

Quench Solution: Acetonitrile with an internal standard

-

96-well microplate

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

-

Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

-

In a 96-well plate, add the ADC solution to the assay buffer.

-

Initiate the reaction by adding the Cathepsin B solution to the wells.

-

Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, stop the reaction by adding the quench solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

Calculate the cleavage rate and half-life of the linker.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts.

Conclusion

The valine-citrulline linker represents a highly successful and widely implemented strategy in the design of cleavable ADCs. Its ability to remain stable in systemic circulation while being efficiently cleaved by lysosomal proteases within target tumor cells has been instrumental in the clinical advancement of numerous ADCs. A thorough understanding of its mechanism of action, stability profile across different species, and the appropriate experimental methodologies for its characterization are paramount for researchers and drug developers seeking to harness the full therapeutic potential of this powerful class of biotherapeutics. As ADC technology continues to evolve, further refinements and novel linker designs will undoubtedly build upon the foundational principles established by the Val-Cit paradigm.

References

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PAB Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PAB) self-immolative spacer is a critical component in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Its predictable and efficient mechanism of releasing a therapeutic payload specifically at the target site has made it a cornerstone of modern targeted therapies. This technical guide provides an in-depth exploration of the PAB spacer's function, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mechanism and application.

Core Mechanism: The 1,6-Elimination Cascade

The functionality of the PAB spacer is predicated on a 1,6-elimination reaction, an electronic cascade that leads to the "self-immolation" of the spacer and the concomitant release of an unmodified drug.[1] This process is initiated by the cleavage of a trigger moiety, which is often a peptide sequence recognized by enzymes that are overexpressed in the target tissue, such as cathepsin B in the lysosomal compartment of cancer cells.[1][2]

Upon enzymatic cleavage of the trigger, a free aniline nitrogen is unmasked. This initiates a rapid and irreversible electronic rearrangement within the p-aminobenzyl group, leading to the formation of an unstable intermediate. This intermediate promptly fragments, releasing the active drug, carbon dioxide, and a benign quinone methide byproduct.[3]

Quantitative Analysis of PAB Spacer Performance

The efficacy and safety of a PAB-containing drug conjugate are heavily reliant on the kinetics of drug release and the stability of the linker in circulation. Premature drug release can lead to systemic toxicity, while inefficient release at the target site can diminish therapeutic efficacy. The following tables summarize key quantitative data related to PAB spacer performance.

Table 1: Drug Release Kinetics

| Linker-Payload | Trigger | Half-life (t½) of Release | Experimental Conditions |

| Val-Cit-PAB-Doxorubicin | Cathepsin B | ~6 minutes | In vitro enzymatic assay |

| Val-Cit-PAB-MMAE | Cathepsin B | Not explicitly stated, but release is efficient | In vitro cell-based assays |

| Glucuronide-PAB-Payload | β-glucuronidase | Rapid release | In vitro enzymatic assay with quenched N-acetylcysteine |

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and experimental setups, which should be considered when interpreting the results.[4]

Table 2: Plasma Stability of PAB-based Linkers

| Linker Type | ADC Construct | Plasma Source | Stability Metric |

| Val-Cit-PAB | ITC6104RO | Mouse | Unstable, susceptible to carboxylesterase 1c (Ces1c) cleavage |

| Val-Cit-PAB | Not specified | Human | Generally stable |

| OHPAS (alternative) | ITC6103RO | Mouse & Human | Stable |

Note: The stability of the Val-Cit-PAB linker can be species-dependent, with instability observed in mouse plasma due to enzymatic activity not prevalent in human plasma.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PAB-based drug conjugates. The following sections provide methodologies for key validation assays.

Synthesis of Val-Cit-PAB-MMAE Drug-Linker

This protocol outlines the solid-phase synthesis of the common Val-Cit-PAB-MMAE drug-linker.

Materials:

-

Rink amide resin

-

N,N-dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Cit-OH, Fmoc-Val-OH

-

HBTU, HOBt, DIPEA (coupling reagents)

-

p-aminobenzyl alcohol

-

MMAE (Monomethyl Auristatin E)

-

Trifluoroacetic acid (TFA) based cleavage cocktail

-

HPLC for purification

Procedure:

-

Resin Preparation: Swell Rink amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours.

-

PAB Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

-

Cleavage from Resin: Cleave the peptide-spacer from the resin using a TFA-based cleavage cocktail.

-

MMAE Coupling: Couple MMAE to the PAB moiety in solution.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the final Val-Cit-PAB-MMAE.

Cathepsin B Cleavage Assay

This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker.

Materials:

-

Recombinant Cathepsin B

-

Activation Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

PAB-linked drug conjugate

-

96-well plate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate recombinant Cathepsin B in Activation Buffer.

-

Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution.

-

Substrate Addition: Add the PAB-linked drug conjugate to the wells containing the enzyme.

-

Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Analysis: Analyze the reaction mixture at each time point by HPLC or LC-MS to quantify the amount of released drug.

LC-MS Analysis of Cleavage Products

Liquid chromatography-mass spectrometry (LC-MS) provides definitive identification and quantification of the cleavage products, confirming the self-immolative mechanism.

Procedure:

-

Sample Preparation: Take aliquots from the cathepsin B cleavage assay at different time points. Desalt and concentrate the samples as needed.

-

LC Separation: Inject the sample onto a reversed-phase HPLC column. Use a gradient of acetonitrile in water with 0.1% formic acid to separate the intact ADC, released payload, and linker byproducts.

-

MS Analysis: The eluent from the HPLC is directed into a mass spectrometer. Acquire full scan mass spectra to determine the molecular weights of the separated components.

-

Data Analysis: Identify the peaks corresponding to the intact ADC, the released drug, and the PAB spacer remnants by their expected molecular weights. Fragmentation analysis (MS/MS) can be used to confirm the structures of the observed species.

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a robust and versatile tool in the field of targeted drug delivery. Its well-characterized 1,6-elimination mechanism provides a predictable and efficient means of releasing a therapeutic payload within the target cell. A thorough understanding of its mechanism, kinetics, and stability, validated through rigorous experimental protocols, is crucial for the successful development of next-generation targeted therapies. The data and methodologies presented in this guide offer a comprehensive resource for researchers and developers working to harness the power of the PAB spacer in their drug delivery systems.

References

Understanding the Cytotoxicity of Monomethyl Auristatin E (MMAE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent. Originally derived from the natural product dolastatin 10, MMAE exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Due to its high potency, MMAE is a widely utilized payload in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide provides a comprehensive overview of the cytotoxicity of MMAE, including its mechanism of action, the signaling pathways it modulates, quantitative cytotoxicity data across various cancer cell lines, and detailed experimental protocols for its evaluation.

Mechanism of Action: Microtubule Disruption and Mitotic Catastrophe

MMAE's primary mechanism of action is the inhibition of tubulin polymerization.[1][2] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, MMAE prevents the formation of microtubules, leading to the disruption of the microtubule network.[3] This disruption has profound consequences for rapidly dividing cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1][3]

The process unfolds as follows:

-

Inhibition of Tubulin Polymerization: MMAE binds to the vinca domain on β-tubulin, physically hindering the assembly of tubulin dimers into microtubules.

-

Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

-

G2/M Cell Cycle Arrest: The cell's internal checkpoints detect the mitotic spindle dysfunction and halt the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death, a process often referred to as mitotic catastrophe.

Signaling Pathways in MMAE-Induced Apoptosis

The cytotoxic effects of MMAE culminate in the activation of the apoptotic cascade. This is a complex process involving multiple signaling pathways, with the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases playing central roles.

The Role of the Bcl-2 Family

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. They consist of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. While the precise upstream signals linking microtubule disruption to the Bcl-2 family are still being fully elucidated, it is understood that mitotic stress induced by MMAE leads to an imbalance favoring pro-apoptotic signals. This results in the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane.

Caspase Activation Cascade

The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a diagram illustrating the signaling pathway of MMAE-induced apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values of MMAE vary across different cancer cell lines, reflecting differences in cellular uptake, target expression, and intrinsic sensitivity. The following table summarizes the IC50 values of free MMAE in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | |

| NCI-H524 | Small Cell Lung Cancer | 19.24 | |

| NCI-H526 | Small Cell Lung Cancer | 5.23 | |

| NCI-H69 | Small Cell Lung Cancer | 0.32 | |

| H125 | Non-Small Cell Lung Cancer | 7.37-8.04 ng/mL | |

| NCI-N87 | Gastric Carcinoma | 0.7 | |

| OE19 | Esophageal Adenocarcinoma | 1.5 | |

| HCT116 | Colorectal Carcinoma | 8.8 | |

| HeLa | Cervical Cancer | ~4 | |

| DoHH2 | Non-Hodgkin Lymphoma | < 1.3 | |

| Jurkat | T-cell Leukemia | 0.099 | |

| SK-BR-3 | Breast Cancer (HER2+) | 0.5 | |

| MDA-MB-453 | Breast Cancer (HER2+) | 1.9 | |

| T-47D | Breast Cancer (HER2+/-) | 5.5 | |

| RAMOS | Burkitt's Lymphoma | 0.12 | |

| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 ng/mL | |

| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 ± 0.08 ng/mL | |

| Toledo | Diffuse Large B-cell Lymphoma | 0.87 ± 0.09 ng/mL |

Experimental Protocols

Assessing the cytotoxicity of MMAE involves a series of in vitro assays to measure cell viability, apoptosis, and cell cycle distribution. The following diagram outlines a general experimental workflow.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MMAE stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

MMAE Treatment: Prepare serial dilutions of MMAE in complete culture medium and add to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the log of the MMAE concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Western Blot Analysis for Apoptotic Markers

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse cells and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspase-3 and PARP is indicative of apoptosis.

Conclusion

Monomethyl auristatin E is a highly effective cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. This leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway, involving the Bcl-2 family and the caspase cascade. Its potent, nanomolar-range cytotoxicity against a broad spectrum of cancer cell lines has established it as a cornerstone payload for the development of antibody-drug conjugates. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of MMAE's cytotoxic effects, which is essential for the continued development of MMAE-based cancer therapeutics.

References

Stability of the Bi-Mc-VC-PAB-MMAE Linker in Plasma: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release the payload within the target cancer cell. This technical guide provides a comprehensive overview of the plasma stability of the Bi-Mc-VC-PAB-MMAE linker, a technology increasingly utilized in the development of biparatopic ADCs.

The this compound linker combines a biparatopic antibody (Bi-), a maleimidocaproyl (Mc) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer, and the potent antimitotic agent monomethyl auristatin E (MMAE). This guide will delve into the quantitative data available for the Mc-VC-PAB-MMAE linker's stability, detail the experimental protocols for its assessment, and provide visualizations of key concepts.

Core Concept: Linker Stability and its Determinants

The stability of the Mc-VC-PAB-MMAE linker in plasma is primarily influenced by the susceptibility of the valine-citrulline (VC) dipeptide to enzymatic cleavage. While designed to be selectively cleaved by cathepsin B, which is upregulated in the lysosomes of tumor cells, the VC linker can also be a substrate for other enzymes present in plasma. This can lead to premature payload release and is a critical consideration in preclinical species selection and translation to clinical studies.

A key determinant of the VC linker's plasma stability is the presence of carboxylesterases. Notably, rodent plasma, particularly from mice, contains high levels of carboxylesterase 1c (Ces1c), which can efficiently cleave the VC linker. This results in significantly lower stability of VC-containing ADCs in murine models compared to primates and humans, where the corresponding enzyme activity is substantially lower.

Quantitative Plasma Stability Data

The stability is often assessed by measuring the decrease in the drug-to-antibody ratio (DAR) over time or by quantifying the amount of released free payload (MMAE).

| Species | Metric | Value | Reference |

| Mouse | % Released MMAE | Approximately 25% after 6 days | [1] |

| Rat | % Released MMAE | Approximately 2.5% after 6 days | [1] |

| Cynomolgus Monkey | % Released MMAE | <1% after 6 days | [1] |

| Human | % Released MMAE | <1% after 6 days | [1] |

Note: The data above highlights the significant species-dependent variability in the stability of the VC-PAB linker.

Further illustrating this point, a study on the biparatopic HER2-targeting ADC, JSKN003, which utilizes a different linker-payload system (dibenzocyclooctyne tetrapeptide linker with a topoisomerase I inhibitor), demonstrated high stability in circulation. The mean half-life of JSKN003 in humans was approximately 3-5 days, with very low levels of free payload detected[2]. In a direct comparison, the DAR of another ADC, DS-8201a, decreased by approximately 50% in human serum after 96 hours, showcasing the superior stability of the JSKN003 construct. While not directly comparable due to the different linker chemistry, this data supports the development of stable biparatopic ADCs.

Experimental Protocols

The assessment of ADC plasma stability is crucial for preclinical and clinical development. The two primary methodologies employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and free payload release from an ADC in plasma from different species.

Methodology:

-

Incubation: The ADC is incubated in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C. Control samples are typically incubated in a buffer solution.

-

Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

-

Sample Processing:

-

For DAR Analysis (LC-MS/MS): The ADC is often captured from the plasma using affinity chromatography (e.g., Protein A beads). The captured ADC is then deglycosylated and analyzed by LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR.

-

For Free Payload Analysis (LC-MS/MS): The plasma sample is subjected to protein precipitation followed by solid-phase extraction to isolate the free MMAE. The concentration is then quantified by LC-MS/MS.

-

For Total and Conjugated Antibody Analysis (ELISA):

-

Total Antibody ELISA: An anti-idiotypic antibody is used for capture, and a generic anti-human IgG antibody is used for detection.

-

Conjugated Antibody ELISA: An anti-idiotypic antibody is used for capture, and an anti-drug antibody is used for detection.

-

-

In Vivo Pharmacokinetic and Stability Studies

Objective: To evaluate the pharmacokinetic profile and in vivo stability of the ADC.

Methodology:

-

Animal Dosing: The ADC is administered intravenously to the selected animal species (e.g., mice, rats, cynomolgus monkeys).

-

Blood Sampling: Blood samples are collected at predetermined time points.

-

Plasma Preparation: Plasma is isolated from the blood samples.

-

Bioanalysis: The plasma samples are analyzed using validated ELISA or LC-MS/MS methods to determine the concentrations of:

-

Total antibody

-

Antibody-conjugated drug (acd)

-

Unconjugated (free) drug (MMAE)

-

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life of the total antibody and the conjugated ADC are calculated. The change in DAR over time in vivo is also determined.

Visualization of Key Concepts

To aid in the understanding of the processes involved in the stability of the this compound linker, the following diagrams are provided.

Conclusion

The stability of the this compound linker in plasma is a critical attribute that significantly influences the therapeutic index of an ADC. The available data for the Mc-VC-PAB-MMAE linker demonstrates a high degree of stability in human and non-human primate plasma, a crucial characteristic for clinical success. However, the pronounced instability in rodent plasma, particularly in mice, due to carboxylesterase activity, necessitates careful consideration in the selection of preclinical models and the interpretation of efficacy and toxicology data.

While direct quantitative stability data for a biparatopic ADC with this specific linker is not yet widely published, the principles of VC-linker stability are expected to be broadly applicable. The enhanced target binding and potential for improved internalization associated with biparatopic antibodies may offer therapeutic advantages, and ongoing research will further elucidate the interplay between the biparatopic format and linker stability in vivo. For drug development professionals, a thorough understanding of the species-specific stability of the Mc-VC-PAB-MMAE linker and the implementation of robust bioanalytical methods are paramount for the successful advancement of novel biparatopic ADCs.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Bi-Mc-VC-PAB-MMAE to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker, which connects the antibody and the payload, is a critical component for the stability and efficacy of an ADC.[3] This document provides a detailed protocol for the conjugation of the drug-linker, Bismaleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (Bi-Mc-VC-PAB-MMAE), to a monoclonal antibody.

The this compound linker system is designed for stability in circulation and targeted release of the potent cytotoxic agent MMAE within the tumor cell.[4][5] The maleimidocaproyl (Mc) group facilitates covalent attachment to the antibody, typically through the sulfhydryl groups of cysteine residues. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring payload release at the target site. The p-aminobenzoyloxycarbonyl (PAB) group acts as a self-immolative spacer, releasing the active MMAE payload upon cleavage of the VC linker. MMAE itself is a potent antimitotic agent that inhibits tubulin polymerization.

This protocol details the partial reduction of interchain disulfide bonds of an antibody, followed by conjugation with this compound, and subsequent purification and characterization of the resulting ADC.

Data Presentation

Table 1: Recommended Molar Ratios for Conjugation

| Reagent | Molar Ratio (relative to Antibody) | Purpose |

| TCEP (Tris(2-carboxyethyl)phosphine) | 2.5 - 4.0 : 1 | Partial reduction of interchain disulfide bonds to generate free thiols. The exact ratio may require optimization for each specific antibody to achieve the desired Drug-to-Antibody Ratio (DAR). |

| This compound | 5 - 8 : 1 | A molar excess is used to drive the conjugation reaction to completion. |

| N-acetylcysteine | 3-fold molar excess (relative to initial linker-drug amount) | To quench the reaction by capping any unreacted maleimide groups. |

Table 2: Typical Reaction Conditions

| Parameter | Condition | Notes |

| Antibody Concentration | 5 - 10 mg/mL | In a suitable buffer such as PBS, pH 7.4. |

| Reduction Temperature | 37°C | Incubation temperature for the antibody reduction step. |

| Reduction Time | 1 - 2 hours | Incubation time for the antibody reduction step. |

| Conjugation Temperature | Room Temperature (20-25°C) | The conjugation reaction is typically carried out at room temperature. |

| Conjugation Time | 1 - 2 hours | Incubation time for the conjugation reaction. |

| Final DMSO Concentration | < 10% (v/v) | To avoid antibody denaturation. |

Experimental Protocols

Antibody Preparation

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.

Partial Reduction of Antibody

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with a suitable reaction buffer (e.g., PBS, pH 7.4). This step is critical to prevent TCEP from reacting with the maleimide linker.

Drug-Linker Preparation

-

Immediately before use, dissolve the this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

Conjugation Reaction

-

Add a 5 to 8-fold molar excess of the dissolved this compound to the reduced antibody solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.

-

Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing, protected from light.

Quenching the Reaction

-

To stop the reaction, add a 3-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-drug).

-

Incubate for an additional 20 minutes to ensure all unreacted maleimide groups are capped.

Purification of the ADC

-

Following the quenching step, remove unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

-

Collect the eluate containing the purified ADC.

Characterization of the ADC

-

Protein Concentration: Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

-

Drug-to-Antibody Ratio (DAR): The average DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV spectroscopy. HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.

-

Aggregation Analysis: Analyze the purified ADC for the presence of high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC). An increase in high molecular weight species compared to the unconjugated antibody indicates aggregation.

-

Free Drug Analysis: Quantify the amount of unconjugated MMAE in the final ADC product using methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to ensure it is within acceptable limits.

Visualizations

Caption: Chemical structure of a this compound ADC.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.

References

- 1. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Determining the Drug-to-Antibody Ratio (DAR) for MMAE ADCs: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a pivotal class of biotherapeutics, merging the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1] A critical quality attribute (CQA) for any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1][2] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][3] An inconsistent or poorly characterized DAR can lead to variability in potency and potential toxicity. This document provides detailed protocols for determining the DAR of ADCs utilizing the potent anti-mitotic agent, monomethyl auristatin E (MMAE), a payload frequently employed in ADC development.

This application note details three primary analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Additionally, a simpler method utilizing UV/Vis spectroscopy for average DAR calculation is described. A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive characterization of the DAR for MMAE ADCs.

Analytical Methodologies

A comparative overview of the primary methods for DAR determination is presented below, highlighting their principles and applications.

| Analytical Method | Principle | Key Advantages | Common Application |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. The addition of each hydrophobic MMAE-linker molecule increases the retention time on the HIC column. | Provides information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4). The non-denaturing conditions preserve the ADC's structure. | Routine analysis of DAR distribution and calculation of average DAR. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | A denaturing chromatographic technique that separates the light and heavy chains of the ADC after reduction of interchain disulfide bonds. The hydrophobicity of the chains increases with MMAE conjugation, leading to longer retention times. | Allows for the calculation of DAR based on the relative abundance of conjugated and unconjugated light and heavy chains. | Orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs. |

| Mass Spectrometry (MS) | Directly measures the molecular weights of the intact ADC or its subunits (light and heavy chains). | Provides an unambiguous determination of the DAR distribution and average DAR by identifying the mass of each drug-conjugated species. | High-resolution characterization of ADC heterogeneity and confirmation of conjugation. |

| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the ADC at two different wavelengths, typically 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug. | Simple, rapid, and convenient method for determining the average DAR without the need for extensive sample preparation or complex instrumentation. | Quick estimation of average DAR, often used for in-process control. |

Experimental Protocols

Detailed protocols for each of the primary analytical methods are provided below.

Hydrophobic Interaction Chromatography (HIC)

HIC is a robust method for resolving ADC species with varying numbers of conjugated MMAE molecules. The increasing hydrophobicity with each added drug-linker allows for separation based on a decreasing salt gradient.

Experimental Workflow for HIC Analysis

Caption: Workflow for DAR determination using HIC.

Materials:

-

MMAE ADC sample

-

Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

-

HIC Column (e.g., TSKgel Butyl-NPR)

-

HPLC system with UV detector

Procedure:

-

System Preparation: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.

-

Sample Preparation: If necessary, perform a buffer exchange of the ADC sample into Mobile Phase A.

-

Injection: Inject 10-50 µg of the ADC sample onto the column.

-

Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes at a flow rate of 0.5-1.0 mL/min.

-

Detection: Monitor the elution profile at 280 nm.

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of conjugated drugs.

Quantitative Parameters for HIC Analysis

| Parameter | Typical Value |

| Sample Injection Volume | 10-50 µg |

| Flow Rate | 0.5-1.0 mL/min |

| Gradient Duration | 30-60 minutes |

| Detection Wavelength | 280 nm |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a denaturing chromatographic method used to determine the DAR of reduced ADCs. Following the reduction of interchain disulfide bonds, the light and heavy chains are separated based on their hydrophobicity.

Experimental Workflow for RP-HPLC Analysis

Caption: Workflow for DAR determination using RP-HPLC.

Materials:

-

MMAE ADC sample

-

Dithiothreitol (DTT)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

RP-HPLC Column (e.g., Agilent PLRP-S)

-

HPLC system with UV detector

Procedure:

-

Sample Reduction: Incubate the ADC sample (e.g., 1 mg/mL) with 10 mM DTT at 37°C for 30 minutes.

-

System Preparation: Equilibrate the HPLC system and RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

-

Injection: Inject the reduced ADC sample (10-20 µg).

-

Elution: Perform a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B) over 30-45 minutes at a flow rate of 0.5-1.0 mL/min.

-

Detection: Monitor the elution profile at 280 nm.

Data Analysis:

-

Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D).

-

Calculate the average DAR using the following formula: Average DAR = (Σ Peak Area of Conjugated Chains * Number of Drugs per Chain) / (Σ Peak Area of all Chains)

Quantitative Parameters for RP-HPLC Analysis

| Parameter | Typical Value |

| Sample Reduction | 10 mM DTT at 37°C for 30 min |

| Sample Injection Volume | 10-20 µg |

| Flow Rate | 0.5-1.0 mL/min |

| Gradient Duration | 30-45 minutes |

| Detection Wavelength | 280 nm |

Mass Spectrometry (MS)

Mass spectrometry offers a direct measurement of the molecular weights of different ADC species, enabling a precise determination of the DAR distribution and average DAR. This can be performed on the intact ADC or its reduced subunits.

Logical Relationship for MS-based DAR Determination

Caption: Logical workflow for MS-based DAR determination.

Principle: The ADC sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the different species is measured. Deconvolution of the resulting mass spectrum provides the molecular weights of the unconjugated antibody and the various drug-conjugated forms. The difference in mass between the unconjugated antibody and the conjugated species, divided by the mass of the drug-linker, provides the number of conjugated drugs for each species.

General Procedure:

-

Sample Preparation: The ADC sample may be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains. Deglycosylation may also be performed to reduce spectral complexity.

-

LC-MS Analysis: The sample is typically introduced into the mass spectrometer via an HPLC system (e.g., RP-HPLC) to separate different species before mass analysis.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF) is used to measure the m/z of the ions.

-

Data Processing: The raw data is processed using deconvolution software to generate a mass spectrum showing the molecular weights of the different ADC species.

-

DAR Calculation: The average DAR is calculated from the relative abundance of each DAR species observed in the mass spectrum.

Quantitative Data from MS Analysis

| Parameter | Information Obtained |

| Intact Mass Analysis | Molecular weights of intact ADC species (DAR0, DAR1, DAR2, etc.) and their relative abundances. |

| Reduced Mass Analysis | Molecular weights of unconjugated and conjugated light and heavy chains. |

| Deconvoluted Spectrum | Precise mass of each ADC species, allowing for unambiguous DAR determination. |

UV/Vis Spectroscopy

This method provides a simple and rapid means to determine the average DAR. It relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.

Protocol:

-

Determine Molar Extinction Coefficients: The molar extinction coefficients of the antibody at 280 nm (εAb,280) and the drug at 280 nm (εDrug,280) and at its wavelength of maximum absorbance (εDrug,λmax) must be known.

-

Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).

-

Calculate Concentrations:

-

The concentration of the drug ([Drug]) can be calculated from Aλmax, assuming the antibody does not absorb at this wavelength.

-

The concentration of the antibody ([Ab]) can be calculated from the corrected A280 value (A280 - contribution from the drug's absorbance at 280 nm).

-

-

Calculate Average DAR: Average DAR = [Drug] / [Ab]

This method provides only the average DAR and no information about the distribution of different DAR species.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC characterization and is essential for ensuring product quality, safety, and efficacy. This application note has provided detailed protocols for the most commonly employed analytical techniques for DAR determination of MMAE-containing ADCs. While HIC and RP-HPLC are robust chromatographic methods that provide information on DAR distribution, mass spectrometry offers the most detailed and unambiguous characterization. UV/Vis spectroscopy serves as a rapid and convenient method for estimating the average DAR. The choice of method will depend on the specific requirements of the analysis, from routine process monitoring to in-depth characterization. For comprehensive and reliable DAR assessment, a combination of these orthogonal methods is highly recommended.

References

Application Notes and Protocols: Bi-Mc-VC-PAB-MMAE in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bi-Mc-VC-PAB-MMAE, a key drug-linker in the development of Antibody-Drug Conjugates (ADCs), for in vitro studies on cancer cell lines. This document includes detailed experimental protocols and quantitative data to guide research and development in targeted cancer therapies.

Introduction

This compound is a sophisticated drug-linker conjugate designed for targeted delivery of the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), to cancer cells. It is a critical component of numerous ADCs currently in preclinical and clinical development. The linker system is engineered for stability in circulation and selective cleavage within the tumor cell, thereby maximizing efficacy while minimizing off-target toxicity.

The components of this compound are:

-

Bi-Mc (Biotin-Maleimidocaproyl): Provides a stable covalent attachment to the thiol groups of cysteine residues on a monoclonal antibody (mAb). The biotin moiety can be used for detection and purification purposes.

-

VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a protease that is often upregulated in the lysosomes of cancer cells.[1]

-

PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, releases the active drug.[1]

-

MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal off-target toxicity.

-

Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis, forming an endosome.[1]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Linker Cleavage: The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, cleave the valine-citrulline dipeptide within the linker.

-

Payload Release: Following the enzymatic cleavage, the PAB spacer self-immolates, leading to the release of the free, unmodified MMAE into the cytoplasm of the cancer cell.

-

Tubulin Inhibition and Apoptosis: Once in the cytoplasm, MMAE binds to tubulin, a critical component of microtubules. This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to a G2/M phase cell cycle arrest. The prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Mechanism of Action of a this compound Antibody-Drug Conjugate.

Data Presentation

The following tables summarize the in vitro cytotoxicity of MMAE and ADCs containing the vc-MMAE linker across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of vc-MMAE Conjugates in Various Cancer Cell Lines

| Cell Line | Cancer Type | ADC Target | Drug/ADC | IC50 | Citation |

| SKBR3 | Breast Cancer | - | vc-MMAE | 410.54 ± 4.9 nM | |

| HEK293 | Kidney Cancer | - | vc-MMAE | 482.86 ± 6.4 nM | |

| DoHH2 | Non-Hodgkin Lymphoma | CD22 | HB22.7-vcMMAE | 0.02 µg/mL | |

| Granta 519 | Non-Hodgkin Lymphoma | CD22 | HB22.7-vcMMAE | 0.285 µg/mL | |

| Ramos | Non-Hodgkin Lymphoma | CD22 | HB22.7-vcMMAE | 0.09 µg/mL | |

| Daudi | Non-Hodgkin Lymphoma | CD22 | HB22.7-vcMMAE | 0.12 µg/mL | |

| Raji | Non-Hodgkin Lymphoma | CD22 | HB22.7-vcMMAE | 0.21 µg/mL | |

| HCC1954 | Breast Cancer | HER2 | Trastuzumab-vcMMAE | 119.4 pM | |

| BxPC-3 | Pancreatic Cancer | - | MMAE | 0.97 ± 0.10 nM | |

| PSN-1 | Pancreatic Cancer | - | MMAE | 0.99 ± 0.09 nM | |

| Capan-1 | Pancreatic Cancer | - | MMAE | 1.10 ± 0.44 nM | |

| Panc-1 | Pancreatic Cancer | - | MMAE | 1.16 ± 0.49 nM |

Table 2: Cell Cycle Arrest Induced by MMAE

| Cell Line | Cancer Type | Treatment | % of Cells in G2/M Phase | Citation |

| PC-3 | Prostate Cancer | 4 nM MMAE (24h) | ~50% | |

| C4-2B | Prostate Cancer | 4 nM MMAE (24h) | ~45% | |

| B16 | Melanoma | 10 nM MMAE (24h) | Increased G2/M population |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

General Experimental Workflow for In Vitro ADC Evaluation.

Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell population by 50% (IC50).

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

ADC constructed with this compound

-

Unconjugated antibody (as a control)

-

Free MMAE (as a positive control)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile, flat-bottom 96-well cell culture plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. c. Incubate overnight to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control. c. Incubate the plate for 72-120 hours.

-

MTT Addition and Incubation: a. After the treatment incubation, carefully add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: a. For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant. b. Add 150 µL of solubilization solution to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following ADC treatment using flow cytometry.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

ADC constructed with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with the ADC at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: a. Harvest both adherent and floating cells. b. Wash the cells twice with cold PBS.

-

Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. c. Incubate the cells for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the cells by flow cytometry within one hour. b. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the effect of the ADC on cell cycle distribution.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

ADC constructed with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution containing RNase A

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and treat with the ADC as described for the apoptosis assay.

-

Cell Harvesting and Fixation: a. Harvest the cells and wash with PBS. b. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. c. Incubate at -20°C for at least 2 hours.

-

Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in PI staining solution containing RNase A. c. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: a. Analyze the cells by flow cytometry. b. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway of MMAE-Induced Apoptosis.

Conclusion

The this compound drug-linker system is a powerful tool for the development of targeted cancer therapies. The protocols and data presented in these application notes provide a framework for the in vitro evaluation of ADCs utilizing this technology. Careful and consistent application of these methods will enable researchers to generate reliable and reproducible data to advance the development of novel and effective cancer treatments.

References

Application Notes and Protocols for In Vivo Efficacy Models of Mc-VC-PAB-MMAE Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo efficacy studies for Antibody-Drug Conjugates (ADCs) utilizing the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Mc-VC-PAB-MMAE) linker-payload system. Detailed protocols for xenograft models, data analysis, and relevant biological pathways are presented to facilitate robust preclinical evaluation of this important class of biotherapeutics.

Introduction

Mc-VC-PAB-MMAE is a widely used ADC technology that combines a monoclonal antibody (mAb) for tumor targeting, a cleavable linker system, and the potent cytotoxic agent MMAE.[1][2] The linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the release of MMAE within the target cancer cells.[2] MMAE, a synthetic analog of dolastatin 10, is a highly potent antimitotic agent that inhibits cell division by blocking tubulin polymerization.[3][4] This targeted delivery mechanism aims to maximize anti-tumor efficacy while minimizing systemic toxicity.

Evaluating the in vivo efficacy of Mc-VC-PAB-MMAE ADCs is a critical step in their preclinical development. This typically involves the use of animal models, most commonly xenograft models where human cancer cells are implanted into immunodeficient mice. These studies are essential for determining the therapeutic window, optimal dosing regimen, and overall anti-tumor activity of the ADC.

Data Presentation

The following tables summarize representative quantitative data from preclinical in vivo studies of Mc-VC-PAB-MMAE ADCs, illustrating their therapeutic potential across different cancer models.

Table 1: Efficacy of Anti-CD22 and Anti-CD79b Mc-VC-PAB-MMAE ADCs in a Ramos Xenograft Model

| Treatment Group | Dose (mg/kg) | Average Starting Tumor Volume (mm³) | Outcome |

| Anti-CD22-Mc-VC-PAB-MMAE | ~6.5 | 160 | Significant tumor growth inhibition |

| Anti-CD79b-Mc-VC-PAB-MMAE | ~2.5 | 160 | Significant tumor growth inhibition |

Table 2: Efficacy of an EGFR-Targeted Mc-VC-PAB-MMAE ADC in a Lung Cancer Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition | Mechanism of Action |

| Erbitux-vc-PAB-MMAE | Not Specified | Effective inhibition of tumor growth | Promotion of cancer cell apoptosis |

Experimental Protocols

This section provides detailed protocols for conducting in vivo efficacy studies of Mc-VC-PAB-MMAE ADCs using a subcutaneous xenograft mouse model.

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

1. Cell Culture and Preparation:

-

Culture the selected human cancer cell line (e.g., A549 for lung cancer, Ramos for lymphoma) in the appropriate medium and conditions until they reach 80-90% confluency.

-